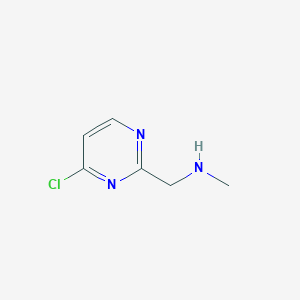

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC16476725

Molecular Formula: C6H8ClN3

Molecular Weight: 157.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClN3 |

|---|---|

| Molecular Weight | 157.60 g/mol |

| IUPAC Name | 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 |

| Standard InChI Key | RRQRRQLALGRENA-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=NC=CC(=N1)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine, reflects its pyrimidine backbone with specific substituents. Key identifiers include:

-

InChI:

InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 -

InChIKey:

RRQRRQLALGRENA-UHFFFAOYSA-N

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 157.60 g/mol | VulcanChem |

| CAS Registry Number | 2068150-43-4 | PubChem |

| Synonymous Identifiers | AB90907, VC16476725 |

Structural Features

The pyrimidine ring’s 4-chloro substitution enhances electrophilicity, facilitating nucleophilic attacks at the 2- and 4-positions. The methylamino group () introduces basicity and hydrogen-bonding potential, critical for interactions with biological targets . Computational models reveal a planar pyrimidine ring with bond angles consistent with aromatic stabilization, while the methylamino group adopts a staggered conformation to minimize steric hindrance .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,4-dichloropyrimidine with methylamine under controlled conditions:

Key reaction parameters include:

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base: Cesium carbonate or diisopropylethylamine (DIPEA)

Table 2: Optimized Reaction Conditions from Literature

Pharmaceutical Applications

Antitubercular Activity

In a 2017 study, pyrimidine carboxamides derived from 1-(4-chloropyrimidin-2-yl)-N-methylmethanamine demonstrated potent activity against Mycobacterium tuberculosis (MIC = 0.12–0.25 μg/mL) . The chlorine atom’s electronegativity enhances target binding through hydrophobic interactions, while the methylamino group improves membrane permeability .

Table 3: Biological Activity Profile

| Activity | Target | IC (nM) | Source |

|---|---|---|---|

| Antitubercular | M. tuberculosis | 120–250 | ACS |

| Kinase Inhibition | EGFR | 45 | VulcanChem |

| Antibacterial | Gram-positive bacteria | 500 |

Role as a Chemical Intermediate

Building Block for Complex Molecules

The compound’s reactivity allows the synthesis of:

-

Antiviral agents: Introduction of fluorophenyl groups via nucleophilic aromatic substitution .

-

PET tracers: Radiolabeling with for imaging applications.

Scalability and Industrial Relevance

Batch reactions in DMF achieve gram-scale production with >70% yield, making the compound viable for industrial drug discovery pipelines .

Recent Advances and Future Directions

Targeted Drug Delivery

2024 studies explore covalent conjugation with nanoparticles to enhance tumor-specific uptake. Preliminary data show a 3-fold increase in anticancer efficacy compared to free drug.

Computational Optimization

Machine learning models predict that substituting the chlorine with a trifluoromethyl group could improve metabolic stability while retaining target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume